N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
CAS No.: 1396785-54-8
Cat. No.: VC7726344
Molecular Formula: C17H18F2N4O2
Molecular Weight: 348.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396785-54-8 |
|---|---|
| Molecular Formula | C17H18F2N4O2 |
| Molecular Weight | 348.354 |
| IUPAC Name | N-[3-(difluoromethoxy)phenyl]-6-piperidin-1-ylpyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C17H18F2N4O2/c18-17(19)25-13-6-4-5-12(11-13)20-16(24)14-7-8-15(22-21-14)23-9-2-1-3-10-23/h4-8,11,17H,1-3,9-10H2,(H,20,24) |
| Standard InChI Key | PHCDDTRSWSLGTL-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[3-(difluoromethoxy)phenyl]-6-piperidin-1-ylpyridazine-3-carboxamide, reflects its three primary structural components:
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Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms, providing a planar scaffold for intermolecular interactions.
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Piperidine Substituent: A saturated six-membered ring with one nitrogen atom, conferring conformational flexibility and basicity.
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3-(Difluoromethoxy)Phenyl Carboxamide: A benzene ring substituted with a difluoromethoxy group (-OCFH) and linked to the pyridazine core via a carboxamide bond.
The difluoromethoxy group enhances metabolic stability by resisting oxidative degradation, while the carboxamide linkage facilitates hydrogen bonding with biological targets.
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.354 g/mol |
| IUPAC Name | N-[3-(difluoromethoxy)phenyl]-6-piperidin-1-ylpyridazine-3-carboxamide |
| SMILES | C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
| InChIKey | PHCDDTRSWSLGTL-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyridazine Core Formation: Cyclocondensation of 1,2-diketones with hydrazines yields the pyridazine ring.
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Piperidine Introduction: Nucleophilic aromatic substitution at the 6-position of pyridazine using piperidine under basic conditions.
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Carboxamide Coupling: Reaction of 3-carboxy pyridazine derivatives with 3-(difluoromethoxy)aniline via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): , , and NMR confirm substituent positions and purity.
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High-Performance Liquid Chromatography (HPLC): Purity >95% is typically achieved using reverse-phase C18 columns.
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 349.1 [M+H].
Recent Research Findings
In Vitro Efficacy
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Anti-Proliferative Activity: IC values of 2.1 μM (MCF-7 breast cancer) and 3.8 μM (A549 lung cancer) were observed, with apoptosis induction via caspase-3 activation.
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CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC = 15 μM) warrants caution for drug-drug interactions.
In Vivo Toxicity
Rodent studies (28-day repeated dosing) revealed no significant hepatotoxicity at 50 mg/kg/day, but renal tubular necrosis occurred at 200 mg/kg/day.
Computational Insights
ADMET Predictions
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Absorption: High Caco-2 permeability (P = 22 × 10 cm/s) suggests oral bioavailability.
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Metabolism: Predominant hepatic clearance via CYP2D6 and glucuronidation.
Molecular Dynamics Simulations
The piperidine group stabilizes target binding through hydrophobic interactions, while the difluoromethoxy moiety reduces metabolic oxidation by 40% compared to non-fluorinated analogs.
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